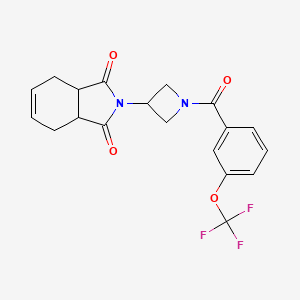
4-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)benzamide” is a complex organic molecule that contains a pyrimidine ring, a benzamide group, and a trifluoromethyl group. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA. Benzamide is a simple carboxamide group, and trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a phenyl ring through an oxygen atom (O), and a benzamide group attached to the phenyl ring. The trifluoromethyl group would be attached to the phenyl ring. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the pyrimidine ring might undergo reactions typical of aromatic heterocycles, such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .科学的研究の応用
Discovery and Characterization in Cancer Research
4-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)benzamide is a compound that has been explored in the context of cancer research due to its biochemical properties and potential therapeutic effects. A noteworthy study described the discovery of a similar compound, MGCD0103, an orally active histone deacetylase inhibitor with significant antitumor activity, highlighting the potential of such compounds in cancer treatment. MGCD0103 selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis, demonstrating promise as an anticancer drug (Zhou et al., 2008).
Metabolic Studies in Chronic Myelogenous Leukemia Patients
Flumatinib, a compound closely related to 4-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)benzamide, has been studied for its metabolism in chronic myelogenous leukemia (CML) patients. This research aimed to identify the main metabolic pathways of flumatinib in humans after oral administration, revealing that the parent drug was the main form recovered in human plasma, urine, and feces. The study provided insights into the metabolism of such compounds, which could inform the development of new therapeutic agents (Gong et al., 2010).
Development of Novel Synthesis Methods
Research into the synthesis of related compounds has led to the development of novel and efficient methods. For example, a study on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives explored a one-pot, three-component reaction that proved to be efficient and environmentally friendly. These compounds were then evaluated for their antibacterial activity, demonstrating the potential for such compounds in medicinal chemistry (Rostamizadeh et al., 2013).
Exploration of Antifungal Effects
Further extending the applications of related pyrimidin-2-amine derivatives, a study investigated their antifungal effects against significant types of fungi. The research provided valuable data on the biological activities of these compounds, which could lead to the development of new antifungal agents (Jafar et al., 2017).
将来の方向性
特性
IUPAC Name |
4-pyrimidin-2-yloxy-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O2/c19-18(20,21)14-4-1-2-5-15(14)24-16(25)12-6-8-13(9-7-12)26-17-22-10-3-11-23-17/h1-11H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUWCXGPBWDEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-(3,5-dimethylpiperidin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2713133.png)
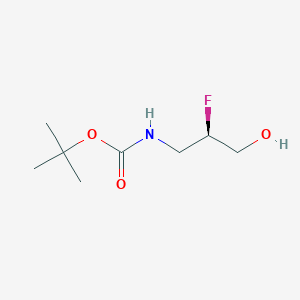
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2713136.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide](/img/structure/B2713137.png)
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2713139.png)
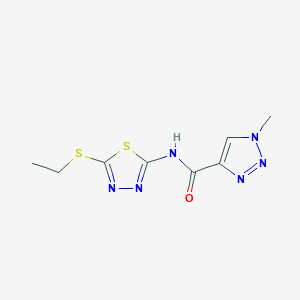
![4-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2713142.png)
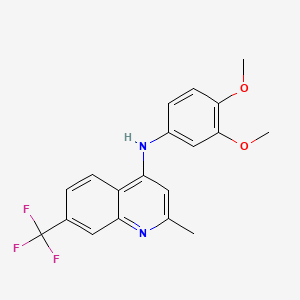
![Furan-3-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2713144.png)
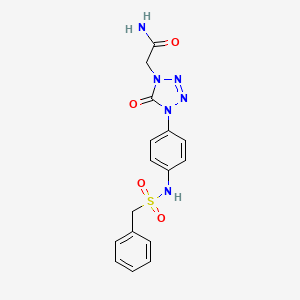
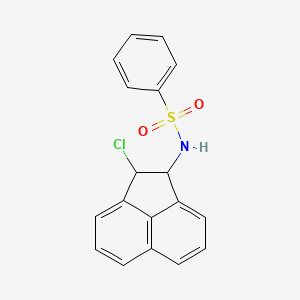
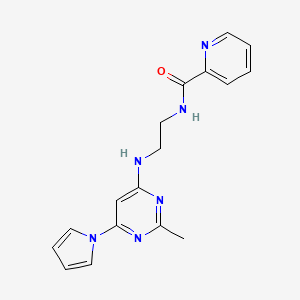
![Methyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2713150.png)
